Cas no 866340-99-0 (2-{1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-ylsulfanyl}-N-(3-methylphenyl)acetamide)

2-{1-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-ylsulfanyl}-N-(3-methylphenyl)acetamide is a synthetic organic compound featuring a substituted imidazole core with a sulfanylacetamide side chain. Its structural complexity, incorporating chlorophenyl, dimethoxyphenyl, and methylphenyl moieties, suggests potential utility in medicinal chemistry or biochemical research. The presence of electron-donating (methoxy) and electron-withdrawing (chloro) groups may influence its reactivity, solubility, and binding affinity, making it a candidate for targeted studies in enzyme inhibition or receptor modulation. The compound's stability and synthetic accessibility are notable, though further characterization is required to fully assess its pharmacological or industrial applications. Its unique scaffold offers versatility for derivatization in exploratory research.
2-{1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-ylsulfanyl}-N-(3-methylphenyl)acetamide structure
866340-99-0 structure
Product name:2-{1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-ylsulfanyl}-N-(3-methylphenyl)acetamide
CAS No:866340-99-0
MF:C26H24ClN3O3S
MW:494.00506401062
CID:6251938
PubChem ID:4152461

2-{1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-ylsulfanyl}-N-(3-methylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-{1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-ylsulfanyl}-N-(3-methylphenyl)acetamide
    • 2-[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide
    • 866340-99-0
    • AKOS002095747
    • 2-((1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide
    • F1602-0216
    • 2-{[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
    • Inchi: 1S/C26H24ClN3O3S/c1-17-5-4-6-20(13-17)28-25(31)16-34-26-29-22(15-30(26)21-10-8-19(27)9-11-21)18-7-12-23(32-2)24(14-18)33-3/h4-15H,16H2,1-3H3,(H,28,31)
    • InChI Key: GIRGUWWGXSDSRJ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)N1C(=NC(C2C=CC(=C(C=2)OC)OC)=C1)SCC(NC1=CC=CC(C)=C1)=O

Computed Properties

  • Exact Mass: 493.1226905g/mol
  • Monoisotopic Mass: 493.1226905g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 8
  • Complexity: 651
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 90.7Ų
  • XLogP3: 6

2-{1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-ylsulfanyl}-N-(3-methylphenyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1602-0216-1mg
2-{[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
866340-99-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1602-0216-10μmol
2-{[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
866340-99-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1602-0216-30mg
2-{[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
866340-99-0 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1602-0216-20mg
2-{[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
866340-99-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1602-0216-5μmol
2-{[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
866340-99-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1602-0216-15mg
2-{[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
866340-99-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1602-0216-2μmol
2-{[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
866340-99-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1602-0216-5mg
2-{[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
866340-99-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1602-0216-10mg
2-{[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
866340-99-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1602-0216-2mg
2-{[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
866340-99-0 90%+
2mg
$59.0 2023-05-17

Additional information on 2-{1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-ylsulfanyl}-N-(3-methylphenyl)acetamide

Introduction to 2-{1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-ylsulfanyl}-N-(3-methylphenyl)acetamide and Its Significance in Modern Chemical Biology

The compound with the CAS number 866340-99-0 is a highly specialized molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, formally known as 2-{1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-ylsulfanyl}-N-(3-methylphenyl)acetamide, represents a fascinating example of how intricate molecular structures can be designed to target specific biological pathways and exhibit unique pharmacological properties.

In recent years, the development of novel therapeutic agents has been heavily influenced by the ability to design molecules that can modulate biological processes with high precision. The structure of this compound is a testament to the ingenuity of medicinal chemists who have leveraged advanced synthetic methodologies to create molecules with tailored functionalities. The presence of multiple aromatic rings and heterocyclic components suggests a complex interplay of electronic and steric effects that can influence its interactions with biological targets.

The pharmacological relevance of this compound is underscored by its potential applications in the treatment of various diseases. Specifically, the imidazole core and the sulfanyl group are known to be important motifs in drug design, often contributing to binding affinity and selectivity. The 4-chlorophenyl and 3,4-dimethoxyphenyl substituents further enhance its structural complexity, which may be crucial for achieving optimal biological activity. These features make it a promising candidate for further investigation in both preclinical and clinical settings.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such compounds with unprecedented accuracy. By leveraging molecular dynamics simulations and quantum mechanical calculations, scientists can gain insights into how this molecule interacts with its intended targets. For instance, studies have shown that the sulfanyl group can form hydrogen bonds with specific residues in protein binding pockets, thereby enhancing the compound's affinity for its target.

The synthesis of this compound also highlights the importance of multi-step organic reactions in constructing complex molecular architectures. The use of palladium-catalyzed cross-coupling reactions, for example, has been instrumental in forming the aromatic ring systems that are critical for its pharmacological activity. These synthetic strategies not only demonstrate the versatility of modern organic chemistry but also provide a blueprint for developing similar molecules with potential therapeutic applications.

In addition to its structural complexity, this compound exhibits interesting physicochemical properties that make it suitable for drug development. Its solubility profile, melting point, and stability under various conditions are all factors that must be carefully considered during formulation and administration. Recent studies have shown that optimizing these properties can significantly enhance the bioavailability and efficacy of therapeutic agents.

The role of this compound in drug discovery is further exemplified by its potential as an intermediate in the synthesis of more complex molecules. By serving as a building block, it can be incorporated into larger structures designed to target specific disease pathways. This modular approach to drug design has been particularly successful in developing treatments for chronic diseases such as cancer and neurodegenerative disorders.

As research in chemical biology continues to evolve, compounds like this one will play an increasingly important role in understanding disease mechanisms and developing novel therapeutics. The integration of cutting-edge technologies such as CRISPR gene editing and artificial intelligence-driven drug discovery platforms is likely to accelerate the identification and optimization of molecules with similar properties.

In conclusion, the compound CAS number 866340-99-0, specifically identified as 2-{1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-imidazol-2-ylsulfanyl}-N-(3-methylphenyl)acetamide, represents a significant advancement in the field of chemical biology. Its intricate structure, coupled with its promising pharmacological properties, makes it a valuable asset in ongoing efforts to develop innovative treatments for human diseases.

Recommend Articles

Recommended suppliers
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
江苏科伦多食品配料有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
江苏科伦多食品配料有限公司
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd